REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[C:6]([Cl:11])[CH:5]=1)=[O:3].CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>>[Cl:11][C:6]1[CH:5]=[C:4]([C:2](=[O:3])[CH:1]=[CH:14][N:15]([CH3:17])[CH3:16])[CH:9]=[CH:8][C:7]=1[Cl:10]
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Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
|
CC(=O)C1=CC(=C(C=C1)Cl)Cl
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Name
|
|
Quantity
|
75 mL
|
Type
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reactant
|
Smiles
|
COC(N(C)C)OC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
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Duration
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6 h
|
Type
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TEMPERATURE
|
Details
|
to cool for 16 hours
|
Duration
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16 h
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Type
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FILTRATION
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Details
|
The crystalline precipitate was collected by filtration
|
Type
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WASH
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Details
|
washed with hexane
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Type
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CUSTOM
|
Details
|
dried
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Type
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ADDITION
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Details
|
The addition of hexane to the above filtrate
|
Type
|
CUSTOM
|
Details
|
precipitated some additional product which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(C=CN(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |